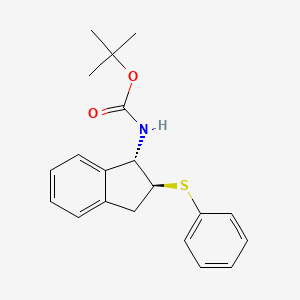
Ethyl 3-bromo-3-phenylpropanoate
Übersicht
Beschreibung
Ethyl 3-bromo-3-phenylpropanoate is an organic compound with the molecular formula C11H13BrO2 It is an ester derivative, characterized by the presence of a bromine atom and a phenyl group attached to a propanoate backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ethyl 3-bromo-3-phenylpropanoate can be synthesized through several methods. One common approach involves the bromination of ethyl 3-phenylpropanoate. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to facilitate the substitution reaction .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of photochemical methods has also been explored, leveraging light to drive the bromination reaction under milder conditions .
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl 3-bromo-3-phenylpropanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: The phenyl group can undergo oxidation to form corresponding carboxylic acids or ketones.
Common Reagents and Conditions:
Nucleophilic Substitution: Typically performed in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.
Reduction: Conducted under anhydrous conditions to prevent the hydrolysis of the reducing agent.
Major Products Formed:
Nucleophilic Substitution: Yields various substituted esters or amides.
Reduction: Produces alcohols.
Oxidation: Forms carboxylic acids or ketones.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-bromo-3-phenylpropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its role in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ethyl 3-bromo-3-phenylpropanoate involves its reactivity towards nucleophiles and electrophiles. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The ester group can undergo hydrolysis or reduction, depending on the reaction conditions. The phenyl group can participate in electrophilic aromatic substitution reactions, making the compound versatile in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Ethyl 3-phenylpropanoate: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
Ethyl 3-bromopropanoate: Lacks the phenyl group, reducing its potential for electrophilic aromatic substitution.
Ethyl 2-bromo-3-phenylpropanoate: Similar structure but with the bromine atom on a different carbon, affecting its reactivity and applications.
Uniqueness: Ethyl 3-bromo-3-phenylpropanoate is unique due to the combination of a bromine atom and a phenyl group on the same carbon, enhancing its reactivity and making it a valuable intermediate in organic synthesis .
Eigenschaften
IUPAC Name |
ethyl 3-bromo-3-phenylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO2/c1-2-14-11(13)8-10(12)9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJSACSSBHKEXIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1=CC=CC=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50289601 | |
| Record name | ethyl 3-bromo-3-phenylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50289601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1884-29-3 | |
| Record name | NSC62191 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62191 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ethyl 3-bromo-3-phenylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50289601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![1,4-Dimethyl-1H-pyrazolo[3,4-B]pyridin-6-OL](/img/structure/B14015391.png)


![Phosphine oxide, [(4R)-2,2,2',2'-tetrafluoro[4,4'-bi-1,3-benzodioxole]-5,5'-diyl]bis[diphenyl-](/img/structure/B14015411.png)
![3,7-Dimethyl-9-phenyl-3,7-diazabicyclo[3.3.1]nonan-9-ol](/img/structure/B14015418.png)
![Benzo[f][1,7]naphthyridine, 3-chloro-](/img/structure/B14015429.png)
